2-Amino-6-Phenylpyridin

Übersicht

Beschreibung

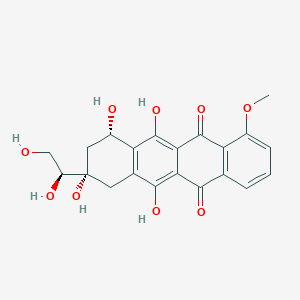

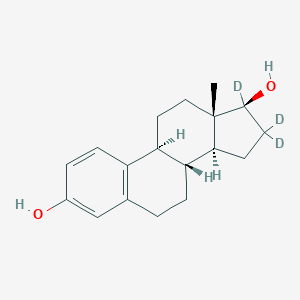

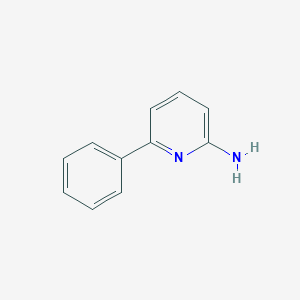

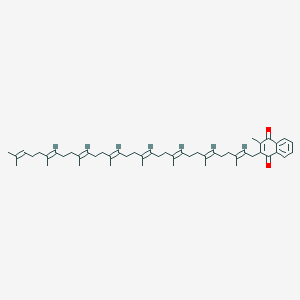

2-Amino-6-phenylpyridine is an organic compound with the molecular formula C11H10N2 It is a derivative of pyridine, where an amino group is attached to the second position and a phenyl group is attached to the sixth position of the pyridine ring

Wissenschaftliche Forschungsanwendungen

2-Amino-6-phenylpyridine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of dyes, pigments, and other materials.

Biochemische Analyse

Biochemical Properties

The exact biochemical properties and roles of 2-Amino-6-phenylpyridine are not fully understood. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 2-Amino-6-phenylpyridine in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-phenylpyridine with ammonia or an amine source under suitable conditions. Another method includes the cyclization of appropriate precursors, such as the reaction of 2-aminopyridine with benzaldehyde in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production of 2-Amino-6-phenylpyridine often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-phenylpyridine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield nitro- or nitroso-derivatives, while reduction can produce various amines.

Wirkmechanismus

The mechanism of action of 2-Amino-6-phenylpyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-4-phenylpyridine

- 2-Amino-5-phenylpyridine

- 2-Amino-3-phenylpyridine

Comparison: 2-Amino-6-phenylpyridine is unique due to the position of the amino and phenyl groups on the pyridine ring. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Eigenschaften

IUPAC Name |

6-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWUSBKLDNVDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344633 | |

| Record name | 2-Amino-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39774-25-9 | |

| Record name | 2-Amino-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does 2-amino-6-phenylpyridine interact with ruthenium clusters, and what are the structural features of the resulting complexes?

A1: 2-Amino-6-phenylpyridine exhibits versatile coordination behavior with ruthenium clusters, leading to the formation of diverse complexes. The interaction depends on the reaction conditions and the specific ruthenium precursor used.

Q2: Does the reactivity of 2-amino-6-phenylpyridine differ between ruthenium and osmium carbonyl complexes?

A2: Yes, the reactivity of H2apyPh differs between ruthenium and osmium carbonyl complexes. While H2apyPh readily undergoes cyclometalation with ruthenium clusters under certain conditions, forming complexes like [Ru3(μ-H)2(μ3-3-HapyC6H4-N,N,C)2(CO)6] [], this cyclometalation is less favored with osmium clusters. In the case of osmium, cyclometalated products like [Os3(μ-H)2(μ-3-HapyC6H4-N,N,C)(CO)9] are only observed under specific conditions like thermolysis, highlighting a difference in reactivity between these metal systems [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)